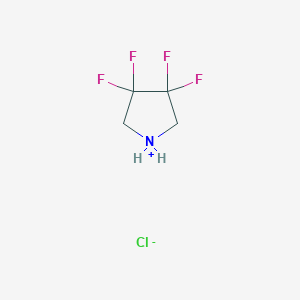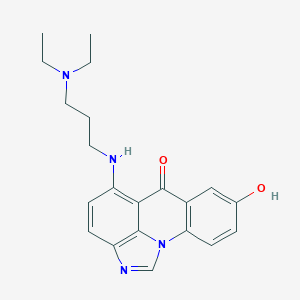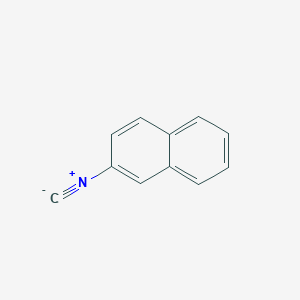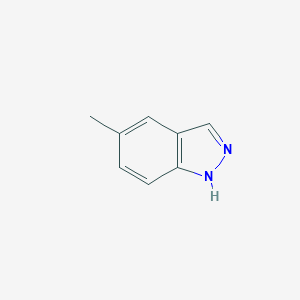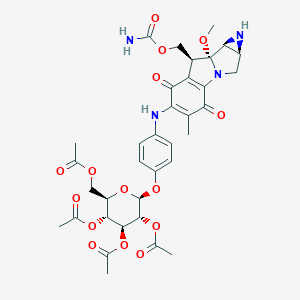
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C, also known as Glc4-PMMD, is a novel prodrug of mitomycin C. It is a promising anticancer agent that has gained attention in recent years due to its potential to overcome the limitations of traditional chemotherapy.
Wirkmechanismus
The mechanism of action of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the activation of mitomycin C by enzymes present in cancer cells. Once activated, mitomycin C crosslinks DNA, leading to cell death. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been shown to be more effective than mitomycin C alone, as it can target cancer cells specifically and release the active form of mitomycin C only in cancer cells.
Biochemische Und Physiologische Effekte
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C is its specificity towards cancer cells, which reduces the risk of toxicity to healthy cells. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to have a longer half-life than mitomycin C, making it more effective in cancer treatment. However, N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has some limitations in lab experiments, such as the requirement for specific enzymes in cancer cells to activate the drug.
Zukünftige Richtungen
Several future directions for N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C research have been proposed. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C in animal models to determine the optimal dose and dosing schedule. Furthermore, the combination of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C with other anticancer agents or immunotherapy agents could be explored to enhance its efficacy. Overall, N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has great potential as a novel anticancer agent, and further research is needed to fully understand its mechanism of action and clinical potential.
Synthesemethoden
The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the conjugation of mitomycin C with a glucose molecule through a linker molecule. The linker molecule is designed in such a way that it can be cleaved by enzymes present in cancer cells, releasing the active form of mitomycin C. The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been reported in several research articles, and it has been shown to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and pancreatic cancer. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to be less toxic than traditional chemotherapy drugs, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
134136-38-2 |
|---|---|
Produktname |
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
Molekularformel |
C35H40N4O15 |
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1 |
InChI-Schlüssel |
OONKIOWWPLCSQD-NPHOOMDASA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
MC 77 MC-77 N-(4-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



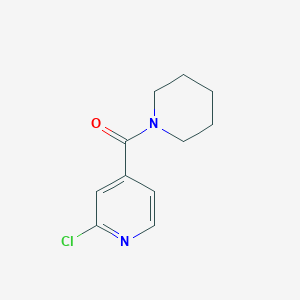
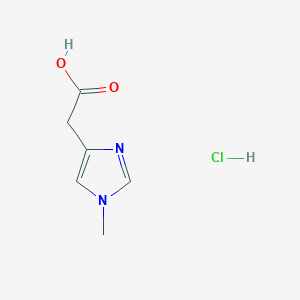
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
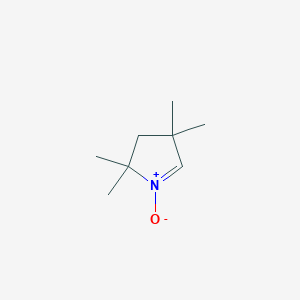
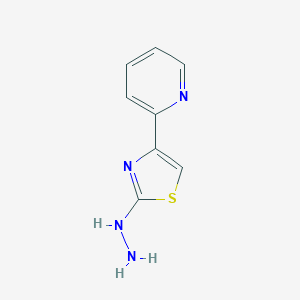
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
